N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitro group, a piperidine ring, and a furan carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the nitro group: Nitration reactions using nitric acid and sulfuric acid are commonly employed.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the chlorophenyl group with the furan carboxamide moiety using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents like dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(piperidine-1-carbonyl)furan-2-carboxamide
- N-(4-chlorophenyl)-5-nitro-N-(morpholine-1-carbonyl)furan-2-carboxamide
Uniqueness
N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c18-12-4-6-13(7-5-12)20(17(23)19-10-2-1-3-11-19)16(22)14-8-9-15(26-14)21(24)25/h4-9H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYYVSYWOYFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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